Olmesartan N2-Glucuronide is derived from olmesartan, which itself is produced as a prodrug, olmesartan medoxomil. Upon administration, olmesartan medoxomil is rapidly converted to olmesartan in the gastrointestinal tract through hydrolysis. The subsequent glucuronidation occurs predominantly in the liver, where various UDP-glucuronosyltransferases catalyze the conjugation of glucuronic acid to the nitrogen atom at position 2 of olmesartan .
Olmesartan N2-Glucuronide falls under the category of pharmaceutical metabolites and is classified as a small organic molecule. It belongs to the broader class of compounds known as angiotensin II receptor antagonists (ARBs), which are pivotal in managing hypertension by blocking the effects of angiotensin II .
The synthesis of olmesartan N2-Glucuronide involves metabolic processes rather than traditional synthetic chemistry. The primary method for its formation is enzymatic glucuronidation, where olmesartan undergoes conjugation with glucuronic acid.
The enzymatic reaction requires specific UDP-glucuronosyltransferases, particularly UGT1A3 and UGT2B7, which facilitate the transfer of glucuronic acid to olmesartan. This process significantly increases the hydrophilicity of the compound, promoting its elimination from the body through urine .
Olmesartan N2-Glucuronide retains the core structure of olmesartan but features a glucuronic acid moiety attached to the nitrogen at position 2. This modification alters its pharmacokinetic properties compared to its parent compound.
The molecular formula for olmesartan N2-Glucuronide can be represented as C23H30N6O8S, indicating the presence of additional carbon, hydrogen, oxygen, and nitrogen atoms due to the glucuronic acid attachment. The molecular weight is approximately 494.59 g/mol .
The primary reaction involving olmesartan N2-Glucuronide is its formation from olmesartan via glucuronidation. This reaction can be represented as follows:
This reaction proceeds through a nucleophilic attack by the nitrogen atom on the anomeric carbon of UDP-glucuronic acid, leading to the formation of a stable glucuronide conjugate. The reaction conditions typically involve physiological pH and temperature conducive to enzyme activity .
Olmesartan N2-Glucuronide functions primarily as a metabolite rather than an active therapeutic agent. Its formation aids in enhancing the elimination of olmesartan from systemic circulation, thereby modulating its pharmacological effects.
The pharmacokinetics of olmesartan indicate that after oral administration, peak plasma concentrations are reached within 1 to 3 hours. The presence of its glucuronide metabolite aids in prolonging the drug's half-life and reducing potential toxicity by facilitating renal excretion .
Olmesartan N2-Glucuronide is characterized by its solubility in aqueous solutions due to its glucuronidated form, which increases its hydrophilicity compared to non-conjugated forms.
The compound exhibits stability under physiological conditions but may undergo further metabolic transformations or hydrolysis under extreme conditions. Its enhanced solubility aids in efficient renal clearance .
While olmesartan N2-Glucuronide itself may not be used therapeutically, understanding its formation and role in drug metabolism is crucial for pharmacokinetic studies and drug development processes. It serves as an important marker for assessing drug metabolism and potential interactions within pharmacological research.
Olmesartan N2-Glucuronide is a phase II metabolite of the angiotensin II receptor blocker (ARB) olmesartan medoxomil, formed via glucuronidation at the tetrazole ring's N2 position. Its molecular formula is C30H34N6O9, with a molecular weight of 622.63 g/mol [1] [4] [8]. The glucuronide moiety is conjugated to the tetrazole nitrogen, preserving the parent compound's imidazole-carboxylate backbone essential for angiotensin II type 1 (AT1) receptor antagonism. Isomeric differentiation is critical, as glucuronidation may occur at alternative tetrazole nitrogens (N1, N3, or N4). The N2-regiochemistry is sterically favored due to reduced hindrance from the adjacent imidazole and biphenylmethyl groups, confirmed via nuclear magnetic resonance (NMR) nuclear Overhauser effects [1] [8].
Table 1: Key Structural Properties of Olmesartan N2-Glucuronide
Property | Value |
---|---|
Molecular Formula | C30H34N6O9 |
Molecular Weight | 622.63 g/mol |
Parent Compound | Olmesartan |
Conjugation Site | Tetrazole N2 position |
Purity (Commercial) | >95% |
Physical State | White to off-white solid |
IC50 (AT1 receptor) | 6.7 nM |
Glucuronidation is a shared metabolic pathway for ARBs, but structural variations significantly influence metabolite properties:
Pharmacodynamic differences are notable: Olmesartan N2-glucuronide maintains potent AT1 receptor affinity (IC50 = 6.7 nM), whereas losartan glucuronide exhibits reduced antagonism due to altered tetrazole electronic properties [1] [4].
Table 2: Structural Comparison of ARB Glucuronides
ARB Glucuronide | Molecular Formula | Molecular Weight | Glucuronidation Site | Unique Features |
---|---|---|---|---|
Olmesartan N2-Glucuronide | C30H34N6O9 | 622.63 g/mol | Tetrazole N2 | Biphenyl + imidazole carboxylate |
Losartan N2-Glucuronide | C28H31ClN6O7 | 599.05 g/mol | Tetrazole N2 | Chlorophenyl group |
Valsartan glucuronide | Not fully characterized | ~608 g/mol (est.) | Carboxylic acid | Acyl glucuronide |
Irbesartan glucuronide | Not fully characterized | ~639 g/mol (est.) | Tetrazole N2 | Cyclopentane substitution |
Structural validation of olmesartan N2-glucuronide employs multimodal analytical techniques:
Table 3: Spectroscopic Signatures of Olmesartan N2-Glucuronide
Technique | Key Signals | Structural Assignment |
---|---|---|
1H-NMR | δ 4.8–5.0 (d, 1H) | Anomeric proton (glucuronide H1) |
δ 7.2–8.0 (m, 7H) | Biphenyl aromatic protons | |
13C-NMR | δ 175.5 | Glucuronide C6 carbonyl |
δ 165–170 | Tetrazole carbons | |
HRMS | m/z 623.4700 [M+H]+ | Protonated molecular ion |
m/z 447.2 | [M+H–Glucuronic acid]+ | |
IR | 1710 cm−1 | Carboxylic acid C=O stretch |
1650 cm−1 | Tetrazole ring vibration |
List of Compounds Mentioned:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: